molecular formula C18H18N6O2 B10936239 N-(1-ethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936239
M. Wt: 350.4 g/mol
InChI Key: SLJVAJVQHDOLEG-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as an ethyl group, a furan ring, and a carboxamide group. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

    Fusion of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be fused together through a condensation reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl~3~).

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~).

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, using an amine and a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~), and catalytic hydrogenation are common reducing methods.

    Substitution: Halogenating agents such as thionyl chloride (SOCl~2~) and nucleophiles such as amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, as well as in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound may also affect cellular pathways and processes, such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The unique combination of functional groups in N4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE makes it a versatile and valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18N6O2/c1-4-24-10-12(9-19-24)20-18(25)13-8-14(15-6-5-7-26-15)21-17-16(13)11(2)22-23(17)3/h5-10H,4H2,1-3H3,(H,20,25)

InChI Key

SLJVAJVQHDOLEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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